molecular formula C10H17Cl2N5 B6169719 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride CAS No. 2413875-83-7

2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride

Cat. No. B6169719
CAS RN: 2413875-83-7
M. Wt: 278.2
InChI Key:
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Description

“2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride” is a chemical compound with the IUPAC name “4-(4-aminobutyl)pyridin-2-amine dihydrochloride”. It has a molecular weight of 238.16 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines typically starts with derivatives of 2,3-diaminopyridine, which are produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Various carboxylic acid derivatives are often used as sources of the one-carbon fragment for the formation of the five-membered ring of imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H15N3.2ClH/c10-5-2-1-3-8-4-6-12-9(11)7-8;;/h4,6-7H,1-3,5,10H2,(H2,11,12);2*1H" . This indicates that the compound consists of a pyridine ring attached to a four-carbon chain with an amine group at the end, and it also contains two chloride ions .


Chemical Reactions Analysis

Amines, including “2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride”, can undergo several types of reactions. For instance, they can react with acid chlorides or acid anhydrides to form amides . They can also undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature . It has a molecular weight of 238.16 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride involves the reaction of 4-aminobutylamine with 2-chloro-5-nitroimidazo[4,5-b]pyridine followed by reduction of the nitro group to an amine and subsequent formation of the dihydrochloride salt.", "Starting Materials": [ "4-aminobutylamine", "2-chloro-5-nitroimidazo[4,5-b]pyridine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminobutylamine is reacted with 2-chloro-5-nitroimidazo[4,5-b]pyridine in the presence of a suitable solvent and base to form the corresponding amine derivative.", "Step 2: The nitro group in the amine derivative is reduced to an amine using sodium borohydride as the reducing agent.", "Step 3: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine." ] }

CAS RN

2413875-83-7

Product Name

2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride

Molecular Formula

C10H17Cl2N5

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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